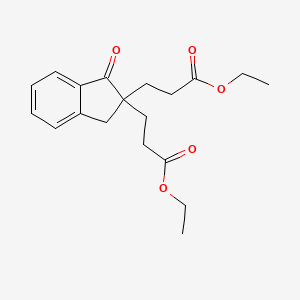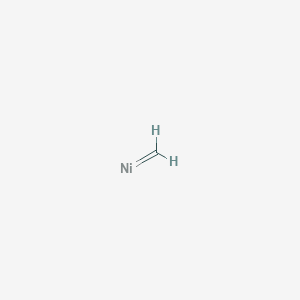
Methylidenenickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methylidenenickel can be synthesized through various methods. One common approach involves the reaction of nickel complexes with diazo compounds. This reaction typically occurs under mild conditions and results in the formation of the nickel-carbene bond. Another method involves the use of nickel(0) complexes with alkyl halides, which can also yield this compound under appropriate conditions.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods mentioned above can be adapted for industrial use. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
Methylidenenickel undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxides.
Reduction: It can be reduced to form nickel metal.
Substitution: The carbene ligand can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound include nickel oxides, nickel metal, and various substituted nickel complexes. These products have diverse applications in catalysis, materials science, and other fields.
科学的研究の応用
Methylidenenickel has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: While not widely used in medicine, its unique properties make it a candidate for drug development and diagnostic applications.
Industry: this compound is used in the production of advanced materials, including high-performance alloys and nanomaterials.
作用機序
The mechanism of action of methylidenenickel involves its ability to form strong bonds with various substrates. The nickel-carbene bond is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or reactive intermediate in chemical processes.
類似化合物との比較
Similar Compounds
Compounds similar to methylidenenickel include:
Nickelocene: A nickel compound with two cyclopentadienyl ligands.
Nickel carbonyl: A nickel compound with carbon monoxide ligands.
Nickel phosphine complexes: Nickel compounds with phosphine ligands.
Uniqueness
This compound is unique due to its nickel-carbene bond, which imparts distinct reactivity and stability compared to other nickel compounds. This uniqueness makes it particularly valuable in catalysis and materials science, where its properties can be leveraged to achieve specific chemical transformations and material characteristics.
特性
CAS番号 |
60187-22-6 |
|---|---|
分子式 |
CH2Ni |
分子量 |
72.720 g/mol |
IUPAC名 |
methylidenenickel |
InChI |
InChI=1S/CH2.Ni/h1H2; |
InChIキー |
OWQHJMYFQUOKPI-UHFFFAOYSA-N |
正規SMILES |
C=[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)

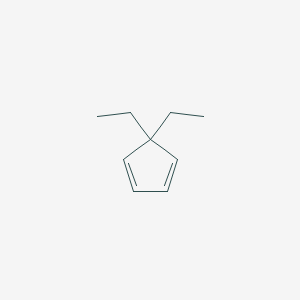
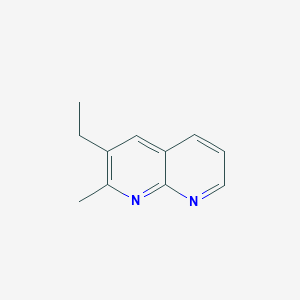

![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
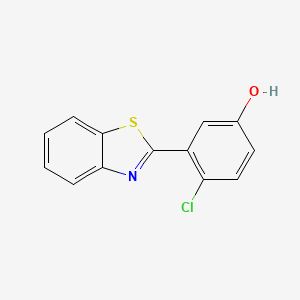
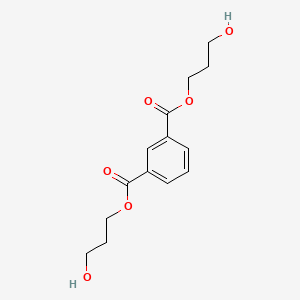

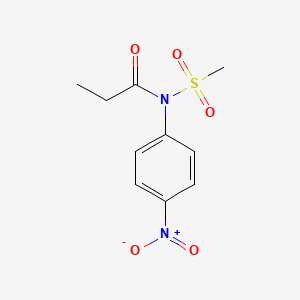
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)
![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
